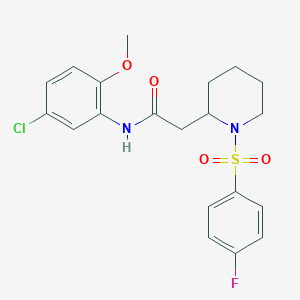

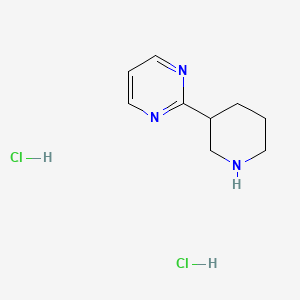

2-(Piperidin-3-yl)pyrimidine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(Piperidin-3-yl)pyrimidine dihydrochloride” is a chemical compound that contains a piperidine ring, which is a six-membered heterocyclic system with one nitrogen atom and five carbon atoms . Piperidine derivatives are key components in the synthesis of various pharmaceuticals and have been utilized in different therapeutic applications .

Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of interest in modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task . The method proposed combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .Molecular Structure Analysis

The molecular structure of “this compound” includes a piperidine moiety, which is a six-membered heterocyclic ring that includes one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . It’s worth noting that the reaction leads to 2-oxo-1,2,3,4-tetrahydropyridine if the amide group in 2-cyanoacetamides possesses either an alkyl or hydrogen substituent instead of aryl .Aplicaciones Científicas De Investigación

Corrosion Inhibition

A study investigated the adsorption and corrosion inhibition properties of three piperidine derivatives, including 2-(Piperidin-3-yl)pyrimidine dihydrochloride, on iron corrosion. Quantum chemical calculations and molecular dynamics simulations were performed to understand their efficacy. It was found that these derivatives exhibit significant corrosion inhibition due to their strong adsorption behaviors on iron surfaces, suggesting their potential application in corrosion prevention of metals (Kaya et al., 2016).

Antimicrobial Activity

Another research focused on synthesizing 2-piperidinomethylamino-4-(7-H/substituted coumarin-3-yl)-6-chlorosubstituted phenyl pyrimidines to evaluate their antimicrobial properties. The compounds displayed significant antibacterial and antifungal activities, highlighting the chemical framework's potential in developing new antimicrobial agents (Imran et al., 2016).

Synthesis Methodologies

Studies have also developed new methodologies for synthesizing piperidine-related compounds, including this compound. These methods aim to enhance the efficiency and yield of chemical reactions, providing a valuable approach for preparing such compounds in medicinal chemistry and drug development contexts (Smaliy et al., 2011).

Drug Development

In the realm of drug development, this compound and its derivatives have been investigated for their pharmacological potential. One study synthesized novel sigma-1 receptor antagonists based on the pyrimidine scaffold, showing significant promise in treating neuropathic pain due to their high binding affinity and selectivity (Lan et al., 2014).

Molecular Interactions

Research on the structural aspects of this compound-related compounds includes studying their molecular interactions, such as hydrogen bonding and C-H...π interactions. These studies contribute to a deeper understanding of the compound's chemical behavior and its potential applications in various scientific fields (Cetina et al., 2005).

Mecanismo De Acción

Target of Action

Piperidine derivatives, which include this compound, are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Mode of Action

It’s worth noting that piperidine derivatives have been found to exhibit a wide range of biological activities . The reactant undergoes a series of successive protonations, and the product configuration is determined by the stereoselective enamine protonation .

Biochemical Pathways

Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Result of Action

Piperidine derivatives have been found to exhibit a wide range of biological activities .

Direcciones Futuras

Piperidine derivatives, including “2-(Piperidin-3-yl)pyrimidine dihydrochloride”, continue to be a focus of research due to their significant role in the pharmaceutical industry . Future research will likely continue to explore the synthesis, properties, and therapeutic applications of these compounds .

Propiedades

IUPAC Name |

2-piperidin-3-ylpyrimidine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3.2ClH/c1-3-8(7-10-4-1)9-11-5-2-6-12-9;;/h2,5-6,8,10H,1,3-4,7H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODIJFFYNUGBLFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=NC=CC=N2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8-morpholino-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2986963.png)

![tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate](/img/structure/B2986967.png)

![(E)-4-[Hex-5-ynyl(methyl)amino]but-2-enamide](/img/structure/B2986971.png)

![1-[Bromo(difluoro)methyl]sulfonyl-4-fluorobenzene](/img/structure/B2986972.png)

![3-(3-Methoxyphenyl)-2-(pyridin-3-ylmethylsulfanyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2986977.png)